6-Bromo-5-methylimidazo[1,2-A]pyrazine
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Overview
Description
6-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position further defines its chemical structure. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
This compound belongs to the class of imidazopyridines, which are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazopyridines, the class of compounds it belongs to, are known for their wide range of applications in medicinal chemistry . They often interact with their targets via electrophilic aromatic substitution at the site of greatest electron density .
Biochemical Pathways
Imidazopyridines, the class of compounds it belongs to, are known to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Imidazopyridines, the class of compounds it belongs to, are known for their wide range of applications in medicinal chemistry , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 6-Bromo-5-methylimidazo[1,2-A]pyrazine can be influenced by various environmental factors. For instance, it is recommended to store this compound in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-A]pyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-A]pyrazines.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated derivatives and other reduced forms.
Scientific Research Applications
6-Bromo-5-methylimidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Pharmaceutical Development: Serves as a lead compound for the development of new drugs targeting various diseases.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-A]pyrazine
- 6-Bromo-7-methylimidazo[1,2-A]pyridine
- 2,7-Dimethylimidazo[1,2-A]pyridine
Uniqueness
6-Bromo-5-methylimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methyl group at the 5th position differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOBYKDDNHGLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC2=NC=CN12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857136 |
Source
|
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-56-5 |
Source
|
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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